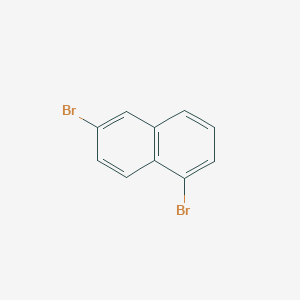

1,6-Dibromonaphthalene

説明

BenchChem offers high-quality 1,6-Dibromonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Dibromonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,6-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIAXCYSKMFFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401530 | |

| Record name | 1,6-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19125-84-9 | |

| Record name | 1,6-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,6-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1,6-Dibromonaphthalene. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry, materials science, and organic synthesis.

Core Chemical and Physical Properties

1,6-Dibromonaphthalene is a white crystalline solid. It serves as a key intermediate in various chemical syntheses. The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Br₂ | |

| Molecular Weight | 285.96 g/mol | |

| CAS Number | 19125-84-9 | |

| Physical Form | Solid | |

| Purity | 95% | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Structural Information

The structural details of 1,6-Dibromonaphthalene are crucial for understanding its reactivity and potential applications.

| Identifier | Value | Source |

| IUPAC Name | 1,6-dibromonaphthalene | |

| SMILES | C1=CC2=C(C=CC(=C2)Br)C(=C1)Br | |

| InChI | InChI=1S/C10H6Br2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |

| InChIKey | PUIAXCYSKMFFOU-UHFFFAOYSA-N |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of 1,6-Dibromonaphthalene. While specific literature on the synthesis of the 1,6-isomer is limited, the following procedures for bromination of naphthalene can be adapted to yield dibromonaphthalene isomers, which can then be separated.

Synthesis: Direct Bromination of Naphthalene

This protocol is a general method for the bromination of naphthalene and typically results in a mixture of isomers, including dibromonaphthalenes. Separation of the desired 1,6-isomer would require further purification steps such as fractional crystallization or chromatography.

Materials:

-

Naphthalene

-

Bromine

-

Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

-

Powdered sodium hydroxide

-

Stirring apparatus

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Apparatus for distillation under reduced pressure

Procedure:

-

In a flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve naphthalene in carbon tetrachloride.

-

Heat the mixture to a gentle reflux.

-

Slowly add bromine through the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be appropriately vented or trapped.

-

Continue heating and stirring until the evolution of hydrogen bromide ceases.

-

Distill off the carbon tetrachloride under reduced pressure.

-

To the residue, add powdered sodium hydroxide and stir at 90-100°C for several hours to neutralize any remaining acid and prevent the product from degrading over time.

-

The crude product can then be purified by vacuum distillation or column chromatography to isolate the dibromonaphthalene fraction. Further separation of the 1,6-isomer from other dibromonaphthalene isomers would require careful fractional crystallization or preparative chromatography.

Characterization Protocols

The following are generalized protocols for the spectroscopic analysis of dibromonaphthalene isomers.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified 1,6-Dibromonaphthalene in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000

1,6-Dibromonaphthalene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-Dibromonaphthalene, a key chemical intermediate. Below, you will find its chemical properties, a detailed synthesis protocol, and its applications in scientific research and development, with a focus on its role in the synthesis of more complex molecules.

Core Chemical Data

1,6-Dibromonaphthalene is a halogenated aromatic hydrocarbon. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 19125-84-9 | [1][2] |

| Molecular Formula | C₁₀H₆Br₂ | [1][2] |

| Molecular Weight | 285.97 g/mol | [1] |

| IUPAC Name | 1,6-dibromonaphthalene | |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Synthesis of 1,6-Dibromonaphthalene

General Experimental Protocol: Bromination of Naphthalene

This protocol is a generalized procedure and may require optimization to favor the formation of 1,6-dibromonaphthalene.

Materials:

-

Naphthalene

-

Bromine

-

A suitable solvent (e.g., carbon tetrachloride or a greener alternative)

-

A catalyst (optional, e.g., iron filings or a Lewis acid)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

In a well-ventilated fume hood, dissolve naphthalene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Slowly add bromine (2.0 equivalents) to the naphthalene solution via the dropping funnel. The reaction may be exothermic and may require cooling in an ice bath to control the temperature.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to separate the different dibromonaphthalene isomers.

-

Characterize the fractions by techniques such as NMR, GC-MS, and melting point to identify and isolate the 1,6-dibromonaphthalene isomer.

Below is a logical workflow for the synthesis and purification process.

Applications in Research and Development

1,6-Dibromonaphthalene serves as a versatile building block in organic synthesis, particularly for the construction of more complex polycyclic aromatic systems and in the development of materials for organic electronics. The two bromine atoms provide reactive handles for various cross-coupling reactions.

Suzuki Coupling Reactions

A primary application of 1,6-dibromonaphthalene is in palladium-catalyzed Suzuki coupling reactions to form new carbon-carbon bonds. This reaction is fundamental in drug discovery and materials science for synthesizing biaryl compounds.

General Experimental Protocol: Suzuki Coupling of 1,6-Dibromonaphthalene

Materials:

-

1,6-Dibromonaphthalene

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add 1,6-dibromonaphthalene, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The logical flow of a Suzuki coupling reaction is depicted in the following diagram.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for 1,6-dibromonaphthalene is not available in the provided search results. However, based on the structure, the expected spectroscopic characteristics can be predicted. Researchers should perform their own analytical characterization for confirmation.

Expected ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The exact chemical shifts and coupling constants would need to be determined experimentally and confirmed through simulation.

Expected ¹³C NMR (in CDCl₃): The carbon NMR spectrum should display 10 distinct signals for the 10 carbon atoms of the naphthalene ring, unless there is accidental peak overlap. The carbons attached to the bromine atoms will be significantly shifted downfield.

Expected Mass Spectrum (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with major peaks at m/z corresponding to the molecular ion (M⁺), M⁺+2, and M⁺+4 in an approximate ratio of 1:2:1.

Conclusion

1,6-Dibromonaphthalene is a valuable chemical intermediate with applications in the synthesis of complex organic molecules and materials. While its direct synthesis requires careful control to achieve regioselectivity, its utility in cross-coupling reactions makes it an important tool for researchers in drug development and materials science. The protocols and data presented in this guide are intended to provide a foundation for further research and application of this compound. It is recommended that all procedures be carried out with appropriate safety precautions in a laboratory setting.

References

A Technical Guide to 1,6-Dibromonaphthalene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dibromonaphthalene is a halogenated aromatic hydrocarbon featuring a naphthalene core substituted with two bromine atoms. As a member of the dibromonaphthalene isomer family, it serves as a crucial building block and intermediate in various fields of chemical synthesis. Its utility is most pronounced in the development of novel pharmaceutical compounds and advanced functional materials, where the bromine substituents act as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. This technical guide provides a comprehensive overview of 1,6-Dibromonaphthalene, summarizing its chemical and physical properties, detailing experimental protocols for its synthesis and subsequent application, and outlining its role in modern research and development.

Chemical Identity and Properties

The fundamental properties of 1,6-Dibromonaphthalene are summarized below. While experimental data for some physical properties like melting and boiling points are not consistently reported in publicly available literature, computed values and data from analogous compounds provide a baseline for its expected characteristics.

| Property | Data | Reference(s) |

| IUPAC Name | 1,6-dibromonaphthalene | [1][2] |

| CAS Number | 19125-84-9 | [1][2][3] |

| Molecular Formula | C₁₀H₆Br₂ | [2] |

| Molecular Weight | 285.96 g/mol | [4] |

| Physical Form | Solid | [2] |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available in searched literature | |

| Solubility | Expected to be soluble in chlorinated solvents (e.g., DCM, chloroform) and ethers (e.g., THF, dioxane). |

Synthesis of 1,6-Dibromonaphthalene

The synthesis of specific dibromonaphthalene isomers is challenging due to the propensity of naphthalene to form complex mixtures of polyhalogenated products. Direct bromination of naphthalene typically yields a mixture of isomers, with the 1,4- and 1,5-isomers often being significant products.[5] Obtaining 1,6-Dibromonaphthalene in high purity requires careful control of reaction conditions and extensive chromatographic separation.

Below is a generalized experimental protocol for the direct bromination of naphthalene, which will produce a mixture of brominated naphthalenes including the 1,6-isomer.

Experimental Protocol: Direct Bromination of Naphthalene

This protocol is adapted from established procedures for naphthalene halogenation.[6][7]

Materials:

-

Naphthalene

-

Liquid Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) as solvent

-

Anhydrous Iron(III) bromide (FeBr₃) or Iron filings (Fe) as a catalyst (optional, for enhancing reactivity)

-

Sodium bisulfite solution (aqueous, saturated)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve naphthalene (1.0 eq) in the chosen solvent (e.g., CCl₄).

-

If using a catalyst, add a small amount of anhydrous FeBr₃ or Fe filings (approx. 0.05 eq) to the mixture.

-

From the dropping funnel, add a solution of bromine (2.0-2.2 eq) in the same solvent dropwise to the stirred naphthalene solution at room temperature. The reaction is exothermic and will generate hydrogen bromide gas.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours until the red-brown color of bromine has faded and HBr evolution ceases.

-

Cool the reaction mixture to room temperature and quench by slowly adding a saturated solution of sodium bisulfite to destroy any remaining bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The resulting crude solid is a mixture of unreacted naphthalene, monobromonaphthalenes, and various dibromonaphthalene isomers. Isolate the 1,6-dibromonaphthalene isomer from this mixture using column chromatography on silica gel with a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient).

Caption: General workflow for the synthesis of 1,6-Dibromonaphthalene via direct bromination.

Applications in Cross-Coupling Reactions

The primary utility of 1,6-Dibromonaphthalene for researchers is its function as a difunctional substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This reaction allows for the selective formation of C-C bonds at the 1- and 6-positions, enabling the synthesis of complex biaryl compounds, conjugated polymers, and molecular scaffolds for drug discovery.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main stages: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the product and regenerate the catalyst.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for a monosubstitution reaction on 1,6-Dibromonaphthalene. A similar procedure can be followed for disubstitution by adjusting the stoichiometry.

Materials:

-

1,6-Dibromonaphthalene

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand.

-

Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or reaction vial, add 1,6-Dibromonaphthalene (1.0 eq), the arylboronic acid (1.1 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

-

Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or another suitable organic solvent.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to isolate the desired arylated naphthalene derivative.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 1,6-Dibromonaphthalene is not widely published. Characterization of the product after synthesis would rely on standard techniques. The expected ¹H and ¹³C NMR spectra would show complex splitting patterns in the aromatic region consistent with the C₂ symmetry of the molecule. Mass spectrometry should show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

Safety and Handling

1,6-Dibromonaphthalene should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). It is classified as a warning-level hazard, with potential for harm if swallowed. All synthetic procedures, especially those involving bromine or palladium catalysts, should be conducted in a well-ventilated fume hood.

References

- 1. 1,6-Dibromonaphthalene | C10H6Br2 | CID 4281441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-Dibromonaphthalene | 19125-84-9 [sigmaaldrich.com]

- 3. 1,6-Dibromonaphthalene | 19125-84-9 [chemicalbook.com]

- 4. 2,6-Dibromonaphthalene 97 13720-06-4 [sigmaaldrich.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,6-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dibromonaphthalene is a halogenated polycyclic aromatic hydrocarbon. Its rigid, planar structure and the presence of two bromine atoms at specific positions make it a valuable building block in organic synthesis, particularly in the development of novel electronic materials, liquid crystals, and as an intermediate for pharmacologically active compounds. The bromine atoms provide reactive handles for various cross-coupling reactions, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 1,6-Dibromonaphthalene, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of 1,6-Dibromonaphthalene are summarized in the tables below. These properties are crucial for its handling, purification, and use in chemical reactions.

Table 1: General and Physical Properties of 1,6-Dibromonaphthalene

| Property | Value | Reference |

| IUPAC Name | 1,6-dibromonaphthalene | [1] |

| CAS Number | 19125-84-9 | [1] |

| Molecular Formula | C₁₀H₆Br₂ | [1] |

| Molecular Weight | 285.96 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | Not explicitly found in searched results. | |

| Boiling Point | 339.1 °C at 760 mmHg (Predicted) | |

| Density | 1.834 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; soluble in many organic solvents. | |

| LogP (Octanol-Water Partition Coefficient) | 5.4 (Predicted) | [1] |

| Refractive Index | 1.688 (Predicted) |

Table 2: Computed Properties of 1,6-Dibromonaphthalene

| Property | Value | Reference |

| Exact Mass | 283.88363 Da | [1] |

| Monoisotopic Mass | 283.88363 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 158 | [1] |

Spectral Data

Table 3: Predicted and Expected Spectral Data for 1,6-Dibromonaphthalene

| Spectrum Type | Expected Characteristics |

| ¹H NMR | The spectrum is expected to show six signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene core will exhibit complex splitting patterns (doublets, triplets, and doublet of doublets) due to spin-spin coupling. |

| ¹³C NMR | The spectrum should display ten distinct signals for the ten carbon atoms of the naphthalene ring. The two carbons directly attached to the bromine atoms (C1 and C6) are expected to have chemical shifts in the range of δ 120-130 ppm. The other aromatic carbons will resonate in the typical range of δ 125-135 ppm. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks at m/z 284, 286, and 288 with a relative intensity ratio of approximately 1:2:1, corresponding to the isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of bromine atoms (M-Br)⁺ and (M-2Br)⁺. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for an aromatic system. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which are indicative of the substitution pattern on the naphthalene ring. The C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum. |

Experimental Protocols

The synthesis of 1,6-Dibromonaphthalene with high purity can be challenging due to the formation of multiple isomers during direct bromination of naphthalene. A more selective method involves a Sandmeyer reaction starting from a suitably substituted naphthalene derivative.

Synthesis of 1,6-Dibromonaphthalene via Sandmeyer Reaction

This protocol describes a plausible synthetic route starting from 6-bromo-1-naphthylamine.

Step 1: Diazotization of 6-bromo-1-naphthylamine

-

In a well-ventilated fume hood, dissolve 6-bromo-1-naphthylamine in a suitable acidic medium, such as a mixture of hydrobromic acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. It is crucial to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the mixture for an additional 20-30 minutes to ensure complete formation of the 6-bromo-1-naphthalenediazonium bromide salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

-

The addition will likely result in the evolution of nitrogen gas.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., on a steam bath) until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a large volume of water.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Combine the organic extracts and wash them sequentially with dilute sodium hydroxide solution, water, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 1,6-Dibromonaphthalene can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of 1,6-Dibromonaphthalene.

Chemical Reactivity and Potential Applications

The two bromine atoms on the naphthalene core of 1,6-Dibromonaphthalene are key to its chemical reactivity, serving as versatile handles for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it a valuable precursor in the synthesis of a wide range of functionalized naphthalene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

1,6-Dibromonaphthalene is an excellent substrate for various palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: This reaction involves the coupling of 1,6-dibromonaphthalene with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[3] This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 1 and 6 positions, leading to the synthesis of substituted binaphthyls and other complex aromatic systems. These products are of interest in materials science for their potential applications in organic light-emitting diodes (OLEDs) and as chiral ligands in asymmetric catalysis.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling 1,6-dibromonaphthalene with primary or secondary amines.[4][5][6][7][8] This provides a direct route to 1,6-diaminonaphthalene derivatives, which are important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Other Important Reactions

-

Ullmann Coupling: This copper-catalyzed reaction can be used to form carbon-carbon or carbon-heteroatom bonds.[9][10][11] For example, the self-coupling of 1,6-dibromonaphthalene could lead to poly(1,6-naphthalene) oligomers or polymers.

-

Lithiation: The bromine atoms can be exchanged with lithium via metal-halogen exchange using organolithium reagents such as n-butyllithium. The resulting 1,6-dilithionaphthalene is a powerful nucleophile that can react with a variety of electrophiles to introduce a wide range of functional groups.

Caption: Suzuki coupling reaction of 1,6-Dibromonaphthalene.

Safety Information

As with all halogenated aromatic compounds, 1,6-Dibromonaphthalene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,6-Dibromonaphthalene is a synthetically versatile building block with significant potential in the development of new materials and biologically active molecules. Its well-defined structure and the reactivity of its bromine substituents allow for the precise construction of complex molecular architectures through a variety of modern synthetic methodologies. This guide provides foundational information for researchers and scientists working with this important chemical intermediate.

References

- 1. 1,6-Dibromonaphthalene | C10H6Br2 | CID 4281441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. research.rug.nl [research.rug.nl]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

Synthesis of 1,6-Dibromonaphthalene from 1,6-Dihydroxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,6-dibromonaphthalene from 1,6-dihydroxynaphthalene. The document outlines a detailed experimental protocol, presents key data in a structured format, and includes a visual representation of the synthetic workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

1,6-Dibromonaphthalene is a valuable intermediate in the synthesis of various organic compounds, finding applications in materials science and as a building block for pharmaceutical agents.[1] Its precursor, 1,6-dihydroxynaphthalene, is a fluorescent compound that has been utilized as a cross-linking agent for proteins and in analytical methods.[2] The conversion of the hydroxyl groups to bromine atoms is a key transformation that opens up avenues for further functionalization of the naphthalene core. This guide details a specific and effective method for this conversion using phosphorus tribromide.

Physicochemical Properties of Reactants and Products

A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis, purification, and handling.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1,6-Dihydroxynaphthalene | Naphthalene-1,6-diol | 575-44-0 | C₁₀H₈O₂ | 160.17 | 130 | - |

| 1,6-Dibromonaphthalene | 1,6-Dibromonaphthalene | 19125-84-9 | C₁₀H₆Br₂ | 285.96 | - | White crystalline solid |

Data sourced from references[1][2][3].

Experimental Protocol: Synthesis of 1,6-Dibromonaphthalene

This section provides a detailed, step-by-step procedure for the synthesis of 1,6-dibromonaphthalene from 1,6-dihydroxynaphthalene.[1]

3.1. Materials and Reagents

-

1,6-Dihydroxynaphthalene

-

Phosphorus tribromide (PBr₃)

-

Acetonitrile (CH₃CN)

-

Methanol (CH₃OH)

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

3.3. Reaction Procedure

-

To a solution of 1,6-dihydroxynaphthalene (1.2 g, 7.68 mmol) in acetonitrile (50 mL), add phosphorus tribromide (2.9 g, 10.8 mmol).

-

Heat the mixture to reflux with stirring for 48 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the solid product by adding methanol (100 mL).

-

Collect the solid by filtration.

-

Wash the collected solid thoroughly with methanol.

-

Dry the product under reduced pressure to yield 1,6-dibromonaphthalene.

3.4. Results

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1,6-dibromonaphthalene from 1,6-dihydroxynaphthalene.

Caption: Experimental workflow for the synthesis of 1,6-dibromonaphthalene.

Safety Considerations

-

Phosphorus tribromide (PBr₃): This reagent is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acetonitrile (CH₃CN): Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

Methanol (CH₃OH): Methanol is flammable and toxic. Use in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

While the provided source material does not detail the characterization of the final product, standard analytical techniques should be employed to confirm the identity and purity of the synthesized 1,6-dibromonaphthalene. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the crystalline product.

-

Infrared (IR) Spectroscopy: To identify the functional groups present and confirm the absence of the starting hydroxyl groups.

Conclusion

This technical guide has detailed a reliable and high-yielding method for the synthesis of 1,6-dibromonaphthalene from 1,6-dihydroxynaphthalene. The provided experimental protocol, along with the physicochemical data and safety information, serves as a comprehensive resource for chemists in research and development. The successful synthesis of this key intermediate can facilitate the advancement of projects in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Solubility of 1,6-Dibromonaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,6-dibromonaphthalene in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a strong theoretical framework, qualitative solubility information based on related compounds, and detailed experimental protocols for the precise determination of its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize 1,6-dibromonaphthalene in their work by enabling them to determine its solubility in various organic media.

Introduction

1,6-Dibromonaphthalene is a halogenated polycyclic aromatic hydrocarbon with applications in organic synthesis, materials science, and as an intermediate in the preparation of pharmaceuticals. A thorough understanding of its solubility in organic solvents is crucial for its effective use in these fields, impacting reaction kinetics, purification processes, and formulation development.

The principle of "like dissolves like" is the fundamental concept governing the solubility of 1,6-dibromonaphthalene. As a relatively non-polar molecule, it is expected to exhibit good solubility in non-polar and moderately polar organic solvents. The presence of the naphthalene ring system contributes to its non-polar character, while the bromine atoms introduce some polarity.

This guide presents an overview of the expected solubility of 1,6-dibromonaphthalene and provides detailed methodologies for its experimental determination.

Physicochemical Properties of 1,6-Dibromonaphthalene

While specific experimental data for some physical properties of 1,6-dibromonaphthalene are scarce, some have been computationally predicted or are available from various chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Br₂ | - |

| Molecular Weight | 285.96 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | Data not readily available | - |

| Boiling Point | Data not readily available | - |

| XLogP3 | 5.4 | [1] |

Solubility of 1,6-Dibromonaphthalene: A Qualitative Overview

Direct quantitative solubility data for 1,6-dibromonaphthalene in various organic solvents is not extensively reported in the literature. However, based on the solubility of structurally similar compounds, such as other dibromonaphthalene isomers and brominated aromatic compounds, a qualitative solubility profile can be estimated. For instance, 1,4-dibromonaphthalene is reported to be slightly soluble in chloroform, DMSO, and methanol[3]. It is anticipated that 1,6-dibromonaphthalene will exhibit similar solubility characteristics.

The following table provides an estimated qualitative solubility of 1,6-dibromonaphthalene in a range of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental determination for any quantitative application.

| Solvent Class | Specific Solvent | Predicted Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble | The polar hydroxyl group of the alcohol can interact with the polarizable naphthalene ring, but the overall non-polar character of 1,6-dibromonaphthalene may limit high solubility. |

| Ketones | Acetone | Soluble | Acetone's polarity and its ability to engage in dipole-dipole interactions make it a good solvent for many aromatic compounds. |

| Halogenated Solvents | Chloroform, Dichloromethane | Soluble | The similar polarities and potential for van der Waals interactions between the halogenated solvent and the brominated naphthalene structure suggest good solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The "like dissolves like" principle strongly applies here, with the aromatic nature of both the solute and solvent leading to favorable π-π stacking interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These solvents have moderate polarity and can effectively solvate non-polar to moderately polar compounds. |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a versatile solvent capable of dissolving a wide range of compounds. |

| Amides | N,N-Dimethylformamide (DMF) | Soluble | DMF is a polar aprotic solvent that is often a good solvent for a wide variety of organic compounds. |

| Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble | The non-polar nature of these solvents may not be sufficient to overcome the crystal lattice energy of the solid 1,6-dibromonaphthalene. |

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are detailed protocols for three common and robust methods for determining the solubility of a solid compound in an organic solvent.

Isothermal Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability[4].

Objective: To determine the equilibrium concentration of a saturated solution of 1,6-dibromonaphthalene in a specific organic solvent at a constant temperature.

Materials:

-

1,6-Dibromonaphthalene (solid)

-

Selected organic solvent(s)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Sealed vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 1,6-dibromonaphthalene to a series of sealed vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant. A typical equilibration time is 24 to 72 hours[5].

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid 1,6-dibromonaphthalene to settle. This can be achieved by letting the vials stand undisturbed in the temperature-controlled environment for several hours or by centrifugation.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a chemically compatible filter to remove any undissolved solid particles.

-

Quantitatively analyze the concentration of 1,6-dibromonaphthalene in the collected sample using a pre-calibrated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The solubility is expressed as the concentration of 1,6-dibromonaphthalene in the saturated solution, typically in units of grams per 100 g of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L).

-

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the dissolved solute in a known mass of the saturated solution[6][7][8][9].

Objective: To determine the solubility of 1,6-dibromonaphthalene in a specific organic solvent by mass.

Materials:

-

1,6-Dibromonaphthalene (solid)

-

Selected organic solvent(s)

-

Temperature-controlled environment

-

Analytical balance

-

Sealed flasks or vials

-

Filtration apparatus (e.g., filter paper and funnel or syringe filter)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of 1,6-dibromonaphthalene in the chosen solvent at a constant temperature as described in the isothermal shake-flask method.

-

-

Sample Collection:

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed evaporating dish or watch glass. Let this mass be msolution.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the filtrate. This can be done at room temperature in a fume hood or at a slightly elevated temperature in an oven, ensuring the temperature is well below the boiling point of 1,6-dibromonaphthalene to prevent its loss through sublimation.

-

-

Mass of Solute Determination:

-

Once the solvent is completely evaporated, weigh the evaporating dish containing the dry 1,6-dibromonaphthalene residue. Let this mass be mdish+solute.

-

The mass of the dissolved solute (msolute) is the difference between mdish+solute and the initial mass of the empty dish.

-

-

Calculation:

-

The mass of the solvent (msolvent) is calculated as msolution - msolute.

-

The solubility is then expressed as grams of solute per 100 grams of solvent: Solubility ( g/100 g solvent) = (msolute / msolvent) * 100

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a rapid and sensitive method for determining concentration[10][11].

Objective: To determine the solubility of 1,6-dibromonaphthalene in a UV-transparent organic solvent using UV-Vis spectroscopy.

Materials:

-

1,6-Dibromonaphthalene (solid)

-

UV-transparent organic solvent(s)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing a saturated solution (as in the isothermal shake-flask method)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 1,6-dibromonaphthalene of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 1,6-dibromonaphthalene.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Sampling of the Saturated Solution:

-

Prepare a saturated solution of 1,6-dibromonaphthalene at a constant temperature as described in the isothermal shake-flask method.

-

Filter the saturated solution to remove any undissolved solid.

-

-

Sample Analysis:

-

Carefully dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of 1,6-dibromonaphthalene in that solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of 1,6-dibromonaphthalene.

Caption: General experimental workflow for determining the solubility of 1,6-Dibromonaphthalene.

Conclusion

While specific quantitative solubility data for 1,6-dibromonaphthalene remains elusive in the public domain, this technical guide provides a robust framework for researchers to understand and experimentally determine its solubility in various organic solvents. The provided qualitative predictions, based on chemical principles and data from analogous compounds, offer a starting point for solvent selection. The detailed experimental protocols for the isothermal shake-flask, gravimetric, and UV-Vis spectroscopic methods empower researchers to generate the precise data required for their specific applications in drug development, organic synthesis, and materials science. It is strongly recommended that experimental validation is performed to obtain accurate and reliable solubility values for 1,6-dibromonaphthalene.

References

- 1. 1,6-Dibromonaphthalene | C10H6Br2 | CID 4281441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-Dibromonaphthalene | 19125-84-9 [chemicalbook.com]

- 3. 1,4-dibromonaphthalene CAS#: 83-53-4 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic data for 1,6-Dibromonaphthalene characterization

An In-depth Technical Guide to the Spectroscopic Characterization of 1,6-Dibromonaphthalene

Introduction

1,6-Dibromonaphthalene is a key organobromine compound utilized in organic synthesis, materials science, and as an intermediate in the development of pharmaceutical agents. Its rigid bicyclic aromatic structure and the specific placement of the two bromine atoms confer unique chemical and physical properties. For researchers in drug development and materials science, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques required for the definitive characterization of 1,6-Dibromonaphthalene, blending foundational principles with practical, field-proven insights for robust analysis.

The structural integrity of such a molecule is the bedrock of its function. Therefore, a multi-pronged analytical approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is not merely a procedural checklist but a self-validating system to ensure the compound's identity and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, a standardized atom numbering system for the 1,6-Dibromonaphthalene molecule is essential. The following diagram illustrates this convention, which will be used for all spectral assignments throughout this guide.

Caption: Molecular structure of 1,6-Dibromonaphthalene with IUPAC numbering.

Overall Spectroscopic Workflow

A robust characterization workflow ensures that data from orthogonal techniques are integrated to build a conclusive structural assignment. This process moves from broad structural information to fine details, culminating in a definitive identification.

An In-depth Technical Guide to the Isomers of Dibromonaphthalene: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ten positional isomers of dibromonaphthalene. It details their physical and chemical properties, methods of synthesis and separation, and explores their emerging applications in the field of drug development. The structural diversity of these isomers offers a versatile scaffold for the design of novel therapeutic agents, particularly in oncology.

Introduction to Dibromonaphthalene Isomers

Dibromonaphthalene (C₁₀H₆Br₂) exists as ten distinct positional isomers, arising from the substitution of two bromine atoms on the naphthalene ring system. The position of these bromine atoms significantly influences the molecule's symmetry, polarity, and steric hindrance, thereby dictating its physical properties, reactivity, and biological activity. Understanding the unique characteristics of each isomer is crucial for their application in organic synthesis and medicinal chemistry.

The ten positional isomers of dibromonaphthalene are:

-

1,2-Dibromonaphthalene

-

1,3-Dibromonaphthalene

-

1,4-Dibromonaphthalene

-

1,5-Dibromonaphthalene

-

1,6-Dibromonaphthalene

-

1,7-Dibromonaphthalene

-

1,8-Dibromonaphthalene

-

2,3-Dibromonaphthalene

-

2,6-Dibromonaphthalene

-

2,7-Dibromonaphthalene

Physical and Chemical Properties

The physicochemical properties of the dibromonaphthalene isomers are summarized in the table below. These properties are critical for designing reaction conditions, purification strategies, and for understanding their pharmacokinetic profiles in potential drug candidates.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 1,2-Dibromonaphthalene | 31153-27-2 | 285.96 | 68[1] | - | - |

| 1,3-Dibromonaphthalene | 52358-73-3 | 285.96 | 63-64 | - | Colorless oil that solidifies upon freezing |

| 1,4-Dibromonaphthalene | 83-53-4 | 285.96 | 80-82[2] | 334.7 at 760 mmHg[2] | Light orange-beige fine crystalline powder[2] |

| 1,5-Dibromonaphthalene | 7351-74-8 | 285.97 | 128-132[1] | 326 | Very pale yellow solid[3] |

| 1,6-Dibromonaphthalene | 19125-84-9 | 285.96 | - | - | White crystalline solid |

| 1,7-Dibromonaphthalene | 58258-65-4 | 285.96 | - | - | - |

| 1,8-Dibromonaphthalene | 17135-74-9 | 285.96 | 106-108 | 339.1 at 760 mmHg | Off-white solid |

| 2,3-Dibromonaphthalene | 13214-70-5 | 285.96 | 140-144[4] | 288.1 (rough estimate)[4] | White powder[5] |

| 2,6-Dibromonaphthalene | 13720-06-4 | 285.96 | 158-163 | 339.1 (Predicted)[6] | White to Gray to Brown powder to crystal[6] |

| 2,7-Dibromonaphthalene | 58556-75-5 | 285.96 | 139-142[7][8] | 339.1 (Predicted)[7][8] | White to light yellow powder to crystal[7] |

Synthesis and Separation of Dibromonaphthalene Isomers

The synthesis of specific dibromonaphthalene isomers can be challenging due to the formation of isomeric mixtures. Regioselectivity is a key consideration in the synthetic design.

General Synthetic Strategies

Several methods are employed for the synthesis of dibromonaphthalenes, primarily involving the bromination of naphthalene or its derivatives. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and dibromohydantoin. The choice of solvent, temperature, and catalyst can significantly influence the isomeric distribution of the products.

A general workflow for the synthesis and purification of a dibromonaphthalene isomer is depicted below.

Caption: A generalized workflow for the synthesis and characterization of dibromonaphthalene isomers.

Experimental Protocols for Selected Isomers

Synthesis of 1,3-Dibromonaphthalene:

One method for the preparation of 1,3-dibromonaphthalene involves the dehydrobromination of a tetrabromotetrahydronaphthalene intermediate.

-

Step 1: Photobromination of Naphthalene. Naphthalene is treated with molecular bromine under photolytic conditions to yield α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene.

-

Step 2: Dehydrobromination. The resulting tetrabromide is then treated with a strong base, such as potassium tert-butoxide, in an appropriate solvent like tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred overnight.

-

Step 3: Workup and Purification. Water is added to the reaction mixture, followed by extraction with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over a drying agent (e.g., MgSO₄) and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 2,3-Dibromonaphthalene:

A method for synthesizing 2,3-dibromonaphthalene starts from 1,4-diamino-2,3-dibromonaphthalene.[9]

-

Step 1: Diazotization and Deamination. 1,4-diamino-2,3-dibromonaphthalene is mixed with copper(II) sulfate pentahydrate in an ethanol solution. Concentrated sulfuric acid is added, and the mixture is heated to dissolve the starting material. The solution is then cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C).

-

Step 2: Isolation of Crude Product. After the addition of sodium nitrite, the reaction is stirred at low temperature and then filtered to obtain the crude 2,3-dibromonaphthalene.[9]

-

Step 3: Refining. The crude product is refined, for example by recrystallization from a suitable solvent like ethyl acetate, to yield high-purity 2,3-dibromonaphthalene.[9]

Separation of Isomers

The separation of dibromonaphthalene isomers from a mixture is often a significant challenge due to their similar physical properties.

-

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation and analysis of isomeric mixtures. The choice of stationary phase and mobile phase (for HPLC) or temperature program (for GC) is critical for achieving good resolution. For instance, capillary gas chromatography has been shown to be a promising method for the individual analysis of isomeric hydrocarbons.

-

Crystallization: Fractional crystallization can be employed to separate isomers with sufficiently different solubilities and melting points.

A general experimental workflow for the separation of a mixture of dibromonaphthalene isomers by HPLC is outlined below.

Caption: A typical workflow for the separation of dibromonaphthalene isomers using HPLC.

Spectroscopic Characterization

The unambiguous identification of each dibromonaphthalene isomer relies on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the positions of the bromine substituents. Symmetrical isomers will exhibit simpler spectra with fewer signals compared to their unsymmetrical counterparts. |

| ¹³C NMR | The number of distinct carbon signals provides information about the symmetry of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached bromine atoms. |

| Infrared (IR) | Characteristic C-H stretching and bending vibrations for the aromatic ring are expected. The C-Br stretching vibrations typically appear in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), with peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio. |

Applications in Drug Development

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, and its brominated derivatives are gaining attention as versatile building blocks for the synthesis of novel therapeutic agents. The bromine atoms serve as handles for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures.

Anticancer Activity and STAT3 Inhibition

Several studies have highlighted the potential of naphthalene derivatives as anticancer agents. One of the key signaling pathways implicated in cancer progression is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Constitutive activation of STAT3, a member of this pathway, is observed in many human cancers and contributes to tumor cell proliferation, survival, and invasion.[9]

Naphthalene-based compounds have been designed and synthesized as inhibitors of STAT3 signaling. For example, a novel series of naphthalene derivatives has been shown to target the STAT3 SH2 domain, inhibiting its phosphorylation, dimerization, and nuclear translocation.[9] This leads to the downregulation of STAT3 target genes involved in cell cycle progression and metastasis, ultimately suppressing tumor growth.

The mechanism of STAT3 inhibition by a naphthalene-based inhibitor is illustrated in the following diagram.

Caption: A diagram illustrating the inhibition of the JAK/STAT3 signaling pathway by a naphthalene-based compound.

Conclusion

The ten isomers of dibromonaphthalene represent a valuable class of compounds for researchers in organic synthesis and drug discovery. Their distinct physical and chemical properties, coupled with the potential for regioselective synthesis, make them attractive starting materials for the development of complex molecules. The emerging biological activities of their derivatives, particularly as inhibitors of key signaling pathways in cancer, underscore their therapeutic potential. This guide provides a foundational understanding of these isomers, offering a starting point for further research and development in this exciting area.

References

- 1. 1,2-dibromonaphthalene [stenutz.eu]

- 2. 1,4-Dibromonaphthalene 83-53-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. ossila.com [ossila.com]

- 4. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | springermedizin.de [springermedizin.de]

- 5. 2,3-DIBROMONAPHTHALENE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Novel small molecular inhibitors disrupt the JAK/STAT3 and FAK signaling pathways and exhibit a potent antitumor activity in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labproinc.com [labproinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and safety information for 1,6-Dibromonaphthalene

An In-depth Technical Guide to the Health and Safety of 1,6-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1,6-dibromonaphthalene, tailored for professionals in research and drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for safe handling.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1,6-dibromonaphthalene |

| CAS Number | 19125-84-9[1][2] |

| Molecular Formula | C10H6Br2[1] |

| Molecular Weight | 285.97 g/mol |

| InChI Key | PUIAXCYSKMFFOU-UHFFFAOYSA-N |

Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS Classification Summary

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Note: GHS classifications for other dibromonaphthalene isomers may include skin irritation, serious eye irritation, and specific target organ toxicity (respiratory irritation). Users should handle 1,6-dibromonaphthalene with the assumption that it may present similar hazards.

GHS Pictogram and Signal Word

References

Theoretical Exploration of the Electronic Landscape of 1,6-Dibromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 1,6-dibromonaphthalene. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the standard computational protocols and presents illustrative data based on established theoretical frameworks, offering a robust blueprint for its analysis.

Introduction to the Electronic Structure of 1,6-Dibromonaphthalene

1,6-Dibromonaphthalene is a disubstituted naphthalene derivative with bromine atoms at the 1 and 6 positions. The introduction of these heavy atoms into the naphthalene core significantly influences its electronic properties. Understanding the electronic structure, including the distribution of electron density, the energies of molecular orbitals, and the nature of electronic transitions, is crucial for predicting its reactivity, intermolecular interactions, and potential applications in materials science and as a pharmaceutical intermediate.

Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in modeling the electronic behavior of such molecules with a high degree of accuracy.

Computational Methodology: A Standard Protocol

A typical theoretical study of the electronic structure of 1,6-dibromonaphthalene involves a series of computational steps. The following protocol outlines a standard workflow for such an investigation.

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the 1,6-dibromonaphthalene molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common and reliable method for this is the B3LYP functional, a hybrid DFT method, combined with a Pople-style basis set such as 6-311G(d,p). The "(d,p)" notation indicates the addition of polarization functions on heavy and hydrogen atoms, respectively, which are important for describing the anisotropic nature of electron density in chemical bonds.

Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Thermodynamic Properties: The vibrational frequencies can be used to compute various thermodynamic properties of the molecule, such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

Electronic Structure Analysis

With the optimized geometry, a detailed analysis of the electronic structure is conducted. This includes:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Population Analysis: To understand the distribution of charge within the molecule, a population analysis is performed. The Mulliken population analysis is a common method to assign partial charges to each atom, providing insights into electronegativity and potential sites for electrophilic or nucleophilic attack.

The following diagram illustrates the logical workflow of a typical computational study on the electronic structure of a molecule like 1,6-dibromonaphthalene.

Illustrative Quantitative Data

The following tables present hypothetical yet realistic quantitative data for 1,6-dibromonaphthalene, calculated using the B3LYP/6-311G(d,p) level of theory. This data serves as a representative example of the output from a computational study.

Table 1: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -7.125 |

| HOMO | -6.432 |

| LUMO | -1.218 |

| LUMO+1 | -0.543 |

| HOMO-LUMO Gap | 5.214 |

Data is illustrative and based on typical values for similar aromatic compounds.

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| C1 | -0.058 |

| C2 | -0.071 |

| C3 | -0.065 |

| C4 | -0.070 |

| C5 | -0.068 |

| C6 | -0.055 |

| C7 | -0.072 |

| C8 | -0.069 |

| C9 (bridgehead) | 0.112 |

| C10 (bridgehead) | 0.110 |

| Br11 | -0.021 |

| Br12 | -0.023 |

| H13 | 0.081 |

| H14 | 0.083 |

| H15 | 0.080 |

| H16 | 0.082 |

| H17 | 0.081 |

| H18 | 0.079 |

Note: Atomic numbering is based on the standard IUPAC nomenclature for naphthalene. Data is illustrative.

Interpretation of Results and Significance

The illustrative data provides valuable insights into the electronic nature of 1,6-dibromonaphthalene.

-

HOMO-LUMO Gap: The relatively large HOMO-LUMO gap of 5.214 eV suggests that 1,6-dibromonaphthalene is a kinetically stable molecule. A large gap implies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, making the molecule less prone to reactions.

-

Mulliken Charges: The calculated Mulliken charges indicate a non-uniform distribution of electron density across the molecule. The bridgehead carbon atoms (C9 and C10) exhibit a slight positive charge, while the other carbon atoms are slightly negative. The bromine atoms carry a small negative charge, which is consistent with their electronegativity. The hydrogen atoms are, as expected, positively charged. This charge distribution can be used to predict how the molecule will interact with other molecules and to identify potential sites for chemical reactions.

Conclusion

Theoretical studies provide a powerful and indispensable framework for understanding the electronic structure of molecules like 1,6-dibromonaphthalene. By employing well-established computational protocols, researchers can gain detailed insights into molecular orbital energies, charge distributions, and other electronic properties. This knowledge is fundamental for the rational design of new materials and for understanding the mechanisms of chemical and biological processes. The methodologies and illustrative data presented in this guide offer a comprehensive starting point for further in-depth investigations into the electronic landscape of 1,6-dibromonaphthalene and its derivatives.

Potential Research Areas Involving 1,6-Dibromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dibromonaphthalene is a halogenated aromatic hydrocarbon with a unique substitution pattern that makes it a valuable building block in several areas of chemical research. Its two bromine atoms, positioned on different rings of the naphthalene core, offer distinct reactivity profiles for sequential and regioselective functionalization. This technical guide provides an in-depth overview of the synthesis, properties, and potential research applications of 1,6-dibromonaphthalene, with a focus on materials science and medicinal chemistry. The information presented herein is intended to serve as a comprehensive resource for researchers looking to explore the potential of this versatile molecule.

Synthesis and Spectroscopic Characterization

The regioselective synthesis of 1,6-dibromonaphthalene can be challenging due to the formation of multiple isomers during the direct bromination of naphthalene. However, multi-step procedures involving the bromination of substituted naphthalenes or the rearrangement of bromonaphthalene derivatives can provide access to the desired isomer. A general approach to obtaining dibromonaphthalene isomers involves the polybromination of naphthalene followed by separation or selective reactions. For instance, the bromination of naphthalene with bromine over a montmorillonite clay can yield a mixture of dibromo- and tribromonaphthalenes, which can then be further processed to isolate specific isomers.[1][2]

A potential synthetic workflow for obtaining dibromonaphthalene isomers is outlined below:

Spectroscopic Data

| Property | Data |

| Molecular Formula | C₁₀H₆Br₂ |

| Molecular Weight | 285.97 g/mol [3] |

| ¹H NMR (CDCl₃) | δ ~7.0-8.0 ppm (complex multiplet) |

| ¹³C NMR (CDCl₃) | δ ~120-135 ppm |

| Mass Spectrum (EI) | m/z 284, 286, 288 (M⁺, isotopic pattern for Br₂) |

| Infrared (KBr) | ν ~3050 (Ar-H), 1580, 1480 (C=C), 800-750 (C-Br) cm⁻¹ |

Potential Research Areas

Materials Science: Organic Electronics and Liquid Crystals

The rigid, planar structure of the naphthalene core makes it an attractive scaffold for the synthesis of organic electronic materials and liquid crystals. The bromine atoms on 1,6-dibromonaphthalene can serve as handles for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of electronic and physical properties.

Derivatives of 1,6-dibromonaphthalene can be explored as host materials, emitting materials, or charge-transporting materials in OLEDs. The introduction of electron-donating and electron-withdrawing groups can modulate the HOMO/LUMO energy levels and the emission wavelength. A general workflow for the fabrication of an OLED device is depicted below.

The elongated structure of molecules derived from 1,6-dibromonaphthalene makes them potential candidates for thermotropic liquid crystals.[4][5] By attaching flexible alkyl chains and polar groups, it is possible to induce mesophase behavior. The investigation of the relationship between the molecular structure of these derivatives and their liquid crystalline properties, such as transition temperatures and mesophase type, is a promising research avenue.

| Parameter | Potential Influence of 1,6-Dibromonaphthalene Derivatives |

| Transition Temperatures | The length and branching of alkyl chains attached to the naphthalene core can influence the melting and clearing points. |

| Mesophase Type | The overall molecular geometry (e.g., linearity, presence of lateral substituents) will determine the type of mesophase (nematic, smectic, etc.). |

| Birefringence | The polarizability of the aromatic core and attached functional groups will affect the optical anisotropy. |

Medicinal Chemistry and Drug Development

Naphthalene derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 1,6-substitution pattern of dibromonaphthalene allows for the synthesis of derivatives with specific three-dimensional structures that can interact with biological targets.

A notable area of research is the development of enzyme inhibitors. For example, derivatives of 1,6-naphthalene have been identified as selective inhibitors of the human cytomegalovirus (HCMV) protease.[6] This suggests that the 1,6-naphthalene scaffold can be a valuable starting point for the design of novel antiviral agents. A logical workflow for the screening of enzyme inhibitors is shown below.

Naphthalene derivatives have also been investigated as potential anticancer agents.[7][8] The cytotoxic effects of novel 1,6-dibromonaphthalene derivatives against various cancer cell lines could be a fruitful area of research. Mechanistic studies to elucidate the signaling pathways involved would be crucial for the development of targeted therapies.

| Biological Activity | Potential of 1,6-Dibromonaphthalene Derivatives |

| Cytotoxicity (IC₅₀) | Evaluation against a panel of cancer cell lines to determine potency and selectivity. |